molecular formula C11H14N2O B12079397 5-(Azetidine-1-carbonyl)-2-methylaniline

5-(Azetidine-1-carbonyl)-2-methylaniline

Cat. No.: B12079397
M. Wt: 190.24 g/mol
InChI Key: ONOHHRJWBVLFAI-UHFFFAOYSA-N
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Description

Significance of Aromatic Amide Scaffolds in Modern Chemical Biology and Organic Synthesis

Aromatic amides are fundamental structural units in a vast array of biologically active molecules and synthetic materials. nih.govenamine.net Their importance stems from a combination of their chemical stability, hydrogen bonding capabilities, and their role as versatile intermediates in organic synthesis. nih.govpulsus.com

In chemical biology, the aromatic amide linkage is a cornerstone of many pharmaceuticals. pulsus.comresearchgate.net This is due to its ability to mimic peptide bonds, making such compounds relevant in the design of peptidomimetics. nih.gov The amide group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like proteins and enzymes. nih.gov Furthermore, the aromatic ring itself can engage in various non-covalent interactions, such as π-stacking, which are vital for molecular recognition at receptor binding sites. jocpr.com The strategic incorporation of aromatic amide scaffolds can also enhance a drug's pharmacokinetic profile, including its bioavailability and metabolic stability. jocpr.com

In organic synthesis, aromatic amides are key intermediates for the construction of more complex molecules. enamine.net They can be synthesized through various reliable methods, such as the reaction of aromatic carboxylic acids or their derivatives with amines. nih.gov The relative stability of the amide bond allows for selective transformations at other parts of the molecule. nih.gov Moreover, the concept of bioisosteric replacement, where an amide group is substituted with another functional group to improve a molecule's properties, is a widely used strategy in drug design. nih.govnih.gov Heterocyclic rings are often employed as amide isosteres to enhance metabolic stability and potency. nih.gov

Property/ApplicationSignificance in Chemical Biology & Organic SynthesisReference
Biological ActivityCore component of many pharmaceuticals, mimicking peptide bonds and enabling crucial interactions with biological targets. researchgate.netnih.gov
Hydrogen BondingActs as both a hydrogen bond donor and acceptor, facilitating molecular recognition. nih.gov
Synthetic VersatilityServes as a stable and key intermediate in the synthesis of complex organic molecules. enamine.net
BioisosterismCan be replaced by other functional groups to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate. nih.govnih.gov
Material ScienceUsed in the synthesis of high-performance polymers like aramids. enamine.net

Historical Context and Evolution of Azetidine (B1206935) Ring Systems as Bioactive Pharmacophores

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has evolved from a chemical curiosity to a valuable pharmacophore in modern drug discovery. nih.govmagtech.com.cn Initially, the synthesis of azetidines was challenging, which limited their exploration in medicinal chemistry. nih.gov However, over the past few decades, significant advancements in synthetic methodologies have made a wide variety of substituted azetidines more accessible. magtech.com.cnrsc.org

The most well-known early examples of bioactive azetidines are the β-lactam antibiotics, such as penicillins and cephalosporins, where the azetidine ring is part of a fused bicyclic system. lifechemicals.com The discovery of their potent antibacterial activity spurred further interest in the azetidine scaffold. Monocyclic azetidin-2-ones also exhibit a range of biological activities, including antibacterial, anti-inflammatory, and cholesterol absorption inhibition. jetir.orgjmchemsci.com

More recently, the fully saturated azetidine ring has been recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to higher binding affinity and selectivity for a biological target. enamine.net The incorporation of an azetidine ring can also improve physicochemical properties such as solubility and metabolic stability. nih.gov Today, the azetidine moiety is found in a number of approved drugs for various therapeutic areas. lifechemicals.comtaylorandfrancis.com

Drug NameTherapeutic ApplicationReference
AzelnidipineAntihypertensive (Calcium channel blocker) enamine.net
CobimetinibAnticancer (MEK inhibitor) rsc.orgtaylorandfrancis.com
EzetimibeAntihyperlipidemic (Cholesterol absorption inhibitor) lifechemicals.com
CefotiamAntibiotic (Cephalosporin) lifechemicals.com

Rationale for Investigating 5-(Azetidine-1-carbonyl)-2-methylaniline as a Focus Compound in Academic Research

While extensive research on the specific compound This compound is not prominent in the current scientific literature, a strong rationale for its investigation can be constructed based on the established value of its constituent chemical motifs: the N-acyl azetidine and the 2-methylaniline (o-toluidine) scaffold.

The N-acyl azetidine portion of the molecule introduces a conformationally restricted, three-dimensional element. enamine.net As discussed previously, such rigidity can be advantageous for optimizing interactions with a biological target. The azetidine ring system is known to be a valuable component in a wide range of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties. nih.gov

The 2-methylaniline moiety, also known as o-toluidine, and its derivatives are important building blocks in medicinal chemistry. Aniline (B41778) derivatives are found in a multitude of pharmaceuticals and are explored for a wide range of therapeutic applications, including cancer and cardiovascular diseases. The substitution pattern on the aniline ring can be systematically varied to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

Therefore, the synthesis and study of This compound represents a logical exploration of new chemical space. It combines a proven pharmacophore (azetidine) with a versatile and biologically relevant scaffold (substituted aniline). Research into this compound and its analogues could lead to the discovery of novel structure-activity relationships and potentially new lead compounds for drug discovery programs. The investigation of such novel combinations is a fundamental aspect of academic research aimed at expanding the toolbox of medicinal chemists.

PropertyPredicted Value/Characteristic
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
LogP (Predicted)1.8-2.2

*Predicted values are based on computational models and have not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3-amino-4-methylphenyl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C11H14N2O/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3

InChI Key

ONOHHRJWBVLFAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Azetidine 1 Carbonyl 2 Methylaniline and Its Analogues

Retrosynthetic Analysis and Identification of Key Precursors for N-Acyl Azetidines

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For N-acyl azetidines like 5-(Azetidine-1-carbonyl)-2-methylaniline, the most logical and common retrosynthetic disconnection involves breaking the amide bond. youtube.com

This disconnection simplifies the target molecule into two primary precursors:

Azetidine (B1206935) : A four-membered, nitrogen-containing heterocycle. The synthesis of this strained ring system presents its own set of challenges and is a critical area of synthetic development. researchgate.netrsc.org

3-Amino-4-methylbenzoic acid : This is the aniline-containing precursor. The carboxylic acid moiety is activated to facilitate the coupling reaction with the azetidine nitrogen.

The synthesis of the target molecule, therefore, hinges on the efficient preparation of these two key building blocks and their subsequent coupling. The primary synthetic challenge lies in the formation of the strained azetidine ring and the regioselective synthesis of the substituted benzoic acid.

Optimized Synthetic Routes for the Core Structure of this compound

The forward synthesis builds upon the precursors identified through retrosynthetic analysis. The core strategy involves the formation of an amide bond between the two key fragments.

Strategies for Amide Bond Formation: Coupling Reagents and Reaction Conditions

The formation of the amide bond between 3-amino-4-methylbenzoic acid and azetidine is a critical step that requires the activation of the carboxylic acid. researchgate.net A variety of coupling reagents have been developed to facilitate this transformation under mild conditions, which is crucial to avoid side reactions, particularly with the free aniline (B41778) group on the benzoic acid precursor. luxembourg-bio.com To prevent polymerization, the aniline's amino group may require a protecting group during the coupling step.

Key classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comresearchgate.net EDC is often preferred due to the water-solubility of its urea (B33335) by-product, which simplifies purification. Additives such as 1-Hydroxybenzotriazole (HOBt) are frequently included to suppress side reactions and minimize racemization if chiral centers are present. luxembourg-bio.com

Onium Salts : Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, COMU) are highly efficient reagents that promote rapid amide bond formation. luxembourg-bio.comorganic-chemistry.org They are known for their high reactivity and are often used in solid-phase peptide synthesis, a field from which these reagents emerged. organic-chemistry.org

The choice of reagent, solvent, and reaction temperature is optimized to maximize yield and purity.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExample(s)Activating SpeciesAdvantagesDisadvantages
Carbodiimides DCC, EDCO-acylisoureaInexpensive, widely available.Can cause racemization; DCC by-product is insoluble; EDC can be allergenic.
Phosphonium Salts BOP, PyBOP, PyAOPAcyloxyphosphonium saltHigh reactivity, low racemization.By-products can be difficult to remove; BOP is carcinogenic.
Uronium Salts HBTU, HATU, COMUActivated esterVery fast reaction rates, high yields, suitable for difficult couplings.Higher cost, potential for side reactions if not used correctly.

Regioselective Functionalization and Derivatization of the Aniline Moiety

Further diversification of the core structure can be achieved by functionalizing the aniline ring. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents: the ortho, para-directing amino (NH₂) and methyl (CH₃) groups, and the meta-directing azetidinyl-carbonyl amide group.

Synthetic strategies for derivatization include:

Electrophilic Aromatic Substitution : Reactions such as halogenation or nitration on the final molecule would likely occur at the positions activated by the powerful amino and methyl groups, specifically the positions ortho and para to the amine.

Directed Ortho-Metalation (DoM) : This strategy involves using a directing group to deprotonate a specific ortho position with a strong base, followed by quenching with an electrophile. While the amide group in the target molecule could potentially direct metalation, the inherent directing ability of the azetidinyl ring itself has been explored in related systems. rsc.org

Functionalization of Precursors : A more controlled approach involves using a pre-functionalized aniline precursor. For instance, various substituted 2-methylanilines or 3-amino-4-methylbenzoic acids can be synthesized and carried through the main synthetic sequence to produce a library of analogues. researchgate.net Modern methods involving transition-metal-catalyzed C-H activation offer powerful tools for the regioselective functionalization of aniline derivatives. researchgate.netmdpi.com

Introduction and Modification of the Azetidine Ring System

Table 2: Selected Synthetic Methods for Azetidine Rings

Synthetic MethodDescriptionKey Features
Intramolecular Cyclization Nucleophilic substitution of a γ-amino alcohol or γ-haloamine. This is a classic and robust method. nsf.govorganic-chemistry.orgPredictable, allows for substitution on the ring based on precursor structure.
[2+2] Cycloaddition Photochemical reaction between an imine and an alkene (aza-Paternò-Büchi reaction) to form the azetidine ring directly. researchgate.netrsc.orgProvides access to complex polycyclic systems. Often requires photochemical equipment.
Ring Expansion/Contraction Expansion of aziridines or contraction of pyrrolidines can yield azetidine derivatives. magtech.com.cnorganic-chemistry.orgUtilizes strain in the starting material to drive the transformation.
C-H Amination Palladium-catalyzed intramolecular C-H amination of an alkyl chain to form the ring. organic-chemistry.orgAtom-economical, allows for the use of unactivated C-H bonds.
Strain-Release Functionalization Ring-opening of highly strained 1-azabicyclo[1.1.0]butane with nucleophiles to generate functionalized azetidines. bris.ac.ukchemrxiv.orgModular and provides rapid access to diverse, densely functionalized azetidines.

These methods are crucial for generating analogues where the azetidine ring is modified, enabling detailed structure-activity relationship (SAR) studies.

Green Chemistry Principles and Sustainable Synthetic Approaches for Azetidine Derivatives

Modern synthetic chemistry increasingly emphasizes the importance of sustainability. The synthesis of azetidine derivatives can incorporate several green chemistry principles to reduce environmental impact.

Use of Greener Solvents : Aqueous media can be used for amide bond formation with water-soluble coupling reagents like EDC or specialized reagents designed for water, such as COMU in micellar systems. researchgate.netorganic-chemistry.org

Catalysis : The use of catalytic methods, such as the palladium-catalyzed C-H amination for ring formation, is inherently greener than using stoichiometric reagents as it reduces waste generation. organic-chemistry.org

Energy Efficiency : Microwave-assisted synthesis has been shown to accelerate reactions, such as the formation of azetidines from aziridines or certain amide couplings, often leading to shorter reaction times and improved yields. researchgate.netorganic-chemistry.org

Atom Economy : Synthetic strategies like cycloadditions or C-H activation/amination that incorporate most of the atoms from the reactants into the final product are preferred for their high atom economy.

Stereochemical Control and Enantioselective Synthesis (if applicable to specific research goals)

While the parent compound this compound is achiral, many of its analogues of interest in medicinal chemistry possess stereocenters. This is typically achieved by introducing substituents on the azetidine ring at the C2 or C3 positions. The ability to control the stereochemistry during the synthesis of these analogues is therefore of high importance.

Recent advances have provided powerful methods for the enantioselective synthesis of chiral azetidines:

Catalytic Asymmetric Synthesis : Methods using chiral catalysts, such as copper-catalyzed boryl allylation of azetines or phase-transfer catalysis, can produce highly enantioenriched spirocyclic and substituted azetidines. nih.govacs.org

Chiral Auxiliaries : The use of chiral auxiliaries attached to the synthetic precursors can direct the stereochemical outcome of key bond-forming reactions. researchgate.net

Strain-Release Asymmetric Synthesis : The functionalization of prochiral 1-azabicyclobutanes can be rendered enantioselective, providing a modular route to complex, stereodefined azetidines. chemrxiv.org

These enantioselective strategies are critical for synthesizing specific stereoisomers of analogues, allowing for the precise evaluation of how three-dimensional structure impacts biological activity.

Considerations for Scalability and Process Chemistry in Research-Oriented Synthesis

The successful transition of a synthetic route from laboratory-scale research to larger-scale production for advanced testing or commercialization hinges on careful consideration of process chemistry and scalability. For a target molecule such as this compound, and its analogues, these considerations are paramount to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. The following discussion outlines key aspects of scalability for a plausible synthetic pathway to this compound, focusing on the production of key intermediates and the final amide coupling step.

A likely synthetic route to this compound involves three main stages: the synthesis of the precursor 2-methyl-5-nitroaniline (B49896), its subsequent reduction to 2-methylbenzene-1,4-diamine, and the final acylation with an activated azetidine species. Each of these steps presents unique challenges and requires specific process chemistry considerations for scale-up.

Synthesis of the 2-Methyl-5-nitroaniline Precursor

The synthesis of 2-methyl-5-nitroaniline is a critical first step. A common laboratory method involves the nitration of o-toluidine. chemicalbook.com While effective on a small scale, this reaction requires careful management of exothermic conditions and the use of strong acids, which pose challenges for large-scale production.

Key scalability considerations for this step include:

Reaction Control: The nitration of aromatic compounds is highly exothermic. On a larger scale, efficient heat transfer is crucial to prevent runaway reactions and the formation of unwanted byproducts. The use of specialized reactors with precise temperature control is essential.

Reagent Handling: The use of concentrated sulfuric and nitric acid requires robust infrastructure for safe storage, handling, and transfer. chemicalbook.com

Work-up and Purification: Neutralization of the acidic reaction mixture with a base like sodium hydroxide (B78521) can also be exothermic and requires careful control. chemicalbook.com The resulting crude product often requires purification, and on a large scale, crystallization is preferred over chromatography due to cost and throughput. The choice of an appropriate and recoverable solvent system is a key process development parameter.

Some manufacturers have developed optimized, scalable production protocols for 2-methyl-5-nitroaniline that ensure high purity and batch-to-batch consistency, which are critical for its use as a pharmaceutical intermediate. medium.com

ParameterLaboratory Scale ConsiderationLarge-Scale Process Consideration
Reaction Vessel Standard round-bottom flaskJacketed glass or steel reactor for precise temperature control
Reagent Addition Manual addition via dropping funnelControlled addition via pumps
Temperature Control Ice bathAutomated reactor cooling/heating system
Work-up Manual quenching and extractionControlled neutralization in reactor, phase separation
Purification Column chromatographyRecrystallization

Reduction of 2-Methyl-5-nitroaniline

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of the target molecule. A variety of methods are available, each with its own scalability profile.

Catalytic Hydrogenation: This is a common and often "greener" method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) are frequently used with hydrogen gas. chemicalbook.com For large-scale operations, this method requires specialized high-pressure reactors and stringent safety protocols for handling hydrogen. Catalyst recovery and reuse are important for cost-effectiveness. The efficiency of this process can be sensitive to catalyst poisons, so the purity of the starting material is crucial.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst can be an alternative to using hydrogen gas, potentially simplifying the reactor setup. psu.edu However, the cost and handling of these reagents become significant at scale.

Metal/Acid Reduction: Classical methods using metals like iron in the presence of an acid are also employed. google.com While often cost-effective, these reactions can generate large amounts of metal waste, posing environmental and disposal challenges. The work-up to remove metal salts can also be complex.

Recent advancements in flow chemistry offer promising, scalable solutions for nitro reductions, providing excellent reaction control and safety. nih.govnih.gov

Reduction MethodAdvantages for Scale-upDisadvantages for Scale-up
Catalytic Hydrogenation High efficiency, clean byproducts (water)Requires high-pressure equipment, handling of flammable H2 gas
Transfer Hydrogenation Avoids high-pressure H2, milder conditionsHigher reagent cost, potential for side reactions
Metal/Acid Reduction Low-cost reagentsSignificant metal waste, complex work-up
Flow Chemistry Excellent heat and mass transfer, enhanced safetyRequires specialized equipment, potential for clogging

Synthesis and Handling of Azetidine

Final Amide Coupling

The final step involves the formation of an amide bond between 2-methylbenzene-1,4-diamine and an activated azetidine species. The choice of coupling reagents and conditions is critical for a successful and scalable process.

Coupling Agents: A wide array of coupling agents are available for amide bond formation. For large-scale synthesis, factors such as cost, atom economy, and the ease of removal of byproducts are paramount. Reagents that produce water-soluble byproducts are often favored to simplify purification.

Reaction Conditions: The reaction solvent, temperature, and reaction time must be optimized to ensure complete conversion while minimizing side reactions. The diamine starting material has two nucleophilic amine groups, so controlling the stoichiometry and reaction conditions to favor mono-acylation is a key challenge.

Purification: As with other steps, purification of the final product on a large scale will likely rely on crystallization rather than chromatography. Developing a robust crystallization process that consistently delivers the desired polymorph with high purity is a significant part of process development.

Elucidation of Structure Activity Relationships Sar for 5 Azetidine 1 Carbonyl 2 Methylaniline Analogues

Rational Design and Synthesis of Structural Variants of 5-(Azetidine-1-carbonyl)-2-methylaniline

The rational design of analogues of this compound involves a systematic process of modifying specific structural components of the parent molecule. nih.gov This process typically begins with the chemical synthesis of the core scaffold, followed by the introduction of diverse substituents to probe the chemical space around the molecule. The synthesis of related carboxamide derivatives often involves the coupling of a substituted aniline (B41778) with a corresponding acid or acyl chloride. nih.gov

The azetidine (B1206935) ring, a four-membered saturated heterocycle, is a key structural feature. Its small, rigid nature provides a well-defined three-dimensional scaffold. nih.gov Modifications to this ring are crucial for probing the steric and electronic requirements of the binding pocket it interacts with.

Substitution on the Azetidine Ring: Introducing substituents at the 2- and 3-positions of the azetidine ring can significantly impact biological activity. The size, polarity, and hydrogen-bonding capacity of these substituents are critical variables. For instance, the addition of small polar groups like hydroxyl or fluoro groups can introduce favorable interactions with polar residues in a target protein. Conversely, larger, lipophilic groups may enhance binding through hydrophobic interactions or, alternatively, cause steric hindrance.

Table 1: Illustrative SAR of Azetidine Ring Modifications in a Hypothetical Kinase Inhibitor Series

Compound Azetidine Ring Modification Relative Potency (IC₅₀) Rationale for Change in Activity
Analogue AUnsubstituted Azetidine1xBaseline activity.
Analogue B3-Fluoroazetidine5xThe fluoro group may act as a hydrogen bond acceptor, improving binding affinity.
Analogue C3-Hydroxyazetidine10xThe hydroxyl group can form a key hydrogen bond with a specific residue in the active site.
Analogue D3,3-Dimethylazetidine0.2xThe gem-dimethyl groups may introduce steric clash with the protein surface, reducing potency. nih.gov

Note: This table is illustrative and based on general principles of medicinal chemistry, not specific data for this compound analogues.

The 2-methylaniline moiety is another critical component for SAR exploration. The electronic properties of the aniline ring and the steric bulk of its substituents can profoundly influence activity. lumenlearning.comlibretexts.org

Position and Nature of Substituents: The effect of a substituent on the aniline ring is highly dependent on its electronic properties (electron-donating or electron-withdrawing) and its position (ortho, meta, para) relative to the amide linker. libretexts.org For example, an electron-withdrawing group like a nitro or cyano group can decrease the electron density of the aromatic ring, potentially affecting its interaction with the target. lumenlearning.comyoutube.com Conversely, electron-donating groups like methoxy (B1213986) or additional alkyl groups can increase electron density. lumenlearning.com

The Role of the 2-Methyl Group: The existing methyl group at the 2-position provides a specific steric and electronic environment. Replacing this group with other substituents of varying sizes (e.g., ethyl, isopropyl) or electronic nature (e.g., chloro, methoxy) can reveal the importance of this position for activity. SAR studies on related 2-methylquinoline (B7769805) analogues have shown that an electron-rich aromatic ring can be beneficial for activity. nih.gov

Table 2: Illustrative Impact of Aniline Ring Substituents on Biological Activity

Compound Substitution on Aniline Ring Relative Activity Electronic Effect of Substituent
Parent Compound2-Methyl1xWeakly Electron-Donating
Analogue E2-Methyl, 4-Chloro3xElectron-Withdrawing (Inductive)
Analogue F2-Methyl, 4-Methoxy0.5xElectron-Donating (Resonance)
Analogue G2-Ethyl0.8xWeakly Electron-Donating, Increased Steric Bulk
Analogue H2-Methyl, 4-Nitro5xStrongly Electron-Withdrawing

Note: This table illustrates general principles of substituent effects on aromatic rings and does not represent specific measured data for this compound analogues. libretexts.org

Isosteric and bioisosteric replacements are a powerful strategy in medicinal chemistry to improve potency, selectivity, or metabolic stability while retaining the key binding interactions. nih.gov

Azetidine Ring Bioisosteres: The azetidine ring itself can be considered a bioisostere for other cyclic structures. It could be replaced with other small rings like cyclobutane, oxetane, or even opened to an isopropyl group to investigate the necessity of the ring structure and the nitrogen atom. nih.gov For instance, replacing a piperidine (B6355638) ring with an azaspiro[3.3]heptane has been shown to improve solubility and metabolic stability in some series. enamine.net

Amide Bond Isosteres: The central amide bond is often a point of metabolic vulnerability. Replacing it with more stable isosteres such as a reverse amide, a thioamide, or a 1,2,3-triazole can lead to compounds with improved pharmacokinetic profiles.

Methylaniline Ring Replacements: The methylaniline ring can be replaced with other aromatic or heteroaromatic systems like pyridine, pyrimidine, or indole (B1671886) to explore different binding modes and improve properties. Studies on aminopyridine carboxamides have been conducted to understand their SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. This approach enables the development of predictive models that can guide the design of new, more potent analogues.

The foundation of a QSAR model is the calculation of molecular descriptors that quantify various aspects of a molecule's structure. For this compound analogues, these would typically include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include partial atomic charges, dipole moment, and HOMO/LUMO energies. These are particularly important for understanding the impact of substituents on the aniline ring.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and Kier shape indices (e.g., ChiV2). These are crucial for modeling the fit of the molecule, including the azetidine ring and its substituents, into a binding pocket.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is critical for cell permeability and binding to hydrophobic pockets. The most common descriptor is the partition coefficient, LogP.

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Once the descriptors are calculated for a series of synthesized and tested analogues, a statistical model is developed to find a correlation with the measured biological activity.

Model Building: Various statistical methods can be employed, with multiple linear regression (MLR) and partial least squares (PLS) being common. The goal is to generate an equation that relates a combination of descriptors to the activity. For example, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(LogP) - β₂(Dipole Moment) + β₃(Kier ChiV2)

Model Validation: A robust QSAR model must be rigorously validated to ensure its predictive power. Common validation techniques include:

Internal Validation (Cross-validation): Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency. The squared cross-validation correlation coefficient (q²) is a key metric.

External Validation: The model's predictive ability is tested on a set of compounds that were not used in the model's development (the external test set). The predictive correlation coefficient (r²_pred) is calculated for this set.

A validated QSAR model can then be used to predict the activity of virtual compounds before their synthesis, prioritizing the most promising candidates and making the drug discovery process more efficient.

Conformational Analysis and its Influence on Molecular Recognition and Biological Activity

The central amide bond connecting the aniline and azetidine rings possesses significant double-bond character due to resonance. This restricts free rotation, leading to the existence of distinct planar conformers. mdpi.comsemanticscholar.orgwikipedia.org The energy barrier to rotation around this C-N bond is substantial, meaning that the molecule will predominantly exist in one or more preferred orientations. mdpi.comsemanticscholar.org The presence of an ortho-alkyl group, such as the methyl group in the titular compound, can further increase this rotational barrier by sterically hindering the coplanarization of the aromatic ring and the carbonyl group. mdpi.comsemanticscholar.org

A pivotal feature of this compound is the ortho-methyl group on the aniline ring. This substituent imparts significant steric hindrance, which influences the geometry of the entire molecule. stackexchange.com Theoretical studies on substituted anilines have shown that an ortho-methyl group can increase the inversion barrier of the amine nitrogen, promoting a non-planar configuration. askiitians.comstackexchange.com This "ortho effect" forces the amide substituent out of the plane of the benzene (B151609) ring, creating a twisted conformation. stackexchange.com This deviation from planarity is crucial as it dictates the spatial presentation of the pharmacophoric elements to a binding site.

The specific conformation of this compound directly influences its potential for molecular recognition. The relative orientation of the azetidine ring, the carbonyl oxygen, and the substituted phenyl ring creates a unique three-dimensional pharmacophore. The carbonyl oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic or π-stacking interactions. The azetidine ring, with its lone pair of electrons on the nitrogen, could also participate in hydrogen bonding. The non-planar structure ensures that these features are presented at specific vectors in space, which can be critical for selective binding to a protein pocket or receptor.

In the context of SAR, any modification to the molecule that alters its preferred conformation would be expected to impact its biological activity. For instance, removing the ortho-methyl group would likely reduce the rotational barrier around the aryl-CO bond, allowing for greater conformational flexibility and a more planar structure, which may not be optimal for binding. Similarly, replacing the azetidine with a less strained, more flexible ring system (e.g., pyrrolidine (B122466) or piperidine) would change the spatial projection of this part of the molecule. The importance of such defined stereochemistry is highlighted in studies of other complex molecules where freezing a particular conformation led to the identification of the active form recognized by receptors. nih.gov Experimental techniques such as X-ray crystallography are indispensable for unambiguously determining the solid-state conformation and providing the precise three-dimensional structural data necessary for structure-based drug design. nih.gov

The following tables present data on bond rotational barriers and the effect of ortho-substituents on aniline geometry, derived from studies on analogous systems, to illustrate the principles governing the conformation of this compound.

Interactive Data Table: Rotational Energy Barriers in Amide and Related Systems

This table shows the Gibbs free energy of activation (ΔG‡) for rotation around the C-N bond in various amide-containing molecules, illustrating the high energy barrier that leads to distinct conformers.

Compound/SystemRotational Barrier (ΔG‡, kcal/mol)Notes
Formamide18.0A simple amide showing a high rotational barrier. mdpi.comsemanticscholar.org
N,N-dimethyl-s-triazine15.1 - 17.7The barrier increases with more electronegative substituents on the triazine ring. nih.gov
N-acylhydrazones (aryl-NAH)Increased with ortho-alkyl groupsThe presence of an ortho-alkyl group on the aryl ring increases the rotational barrier due to steric hindrance, making coplanarization more difficult. mdpi.comsemanticscholar.org
ThioamidesHigher than corresponding amidesThe C-N bond in thioamides has even greater double bond character, resulting in a larger rotational barrier compared to their amide counterparts. wikipedia.org

Interactive Data Table: Influence of ortho-Substituents on Aniline Geometry

This table demonstrates the effect of an ortho-methyl group on the inversion barrier of the amine group in aniline, which promotes a non-planar geometry.

CompoundInversion Barrier (cm⁻¹)Amine Group ConfigurationRationale
Aniline530 (approx.)Near-planarReference compound.
ortho-ToluidineIncreased to >530Non-planarThe ortho-methyl group causes steric hindrance and hyperconjugative effects, increasing the inversion barrier and favoring a non-planar amine structure.
meta-Toluidine534Non-planarThe methyl group at the meta position increases the inversion barrier due to asymmetric interactions and hyperconjugation.

Mechanistic Investigations of 5 Azetidine 1 Carbonyl 2 Methylaniline at a Molecular Level in Vitro

Identification and Validation Strategies for Biological Targets in vitro

The identification of a small molecule's biological target is a critical step in understanding its mechanism of action. This process, often called target deconvolution, is essential in phenotype-based drug discovery where a compound is first identified based on its effect on cells or organisms. nih.gov Various chemical proteomics strategies are employed to pinpoint the specific protein(s) a compound interacts with to elicit its biological effect. nih.gov

Affinity-based probes are powerful tools for target identification. These probes are typically derived from the small molecule of interest (the "bait") by attaching a reactive group and a reporter tag, such as biotin (B1667282). The probe is introduced into a complex biological sample, like a cell lysate, where it binds to its target protein(s). nih.gov

One common method is affinity purification using compound-immobilized beads. In this approach, the small molecule is attached to a solid support (beads), which is then used to "fish out" its binding partners from the proteome. nih.gov Another sophisticated technique involves photoaffinity labeling (PAL), where a photoreactive group on the probe creates a covalent bond with the target protein upon exposure to UV light, allowing for more stable capture and subsequent identification. nih.gov

After the probe has bound to its target, the complex is enriched and isolated, often using the high affinity of a biotin tag for streptavidin-coated beads. nih.gov The captured proteins are then digested, typically with trypsin, and the resulting peptides are identified using mass spectrometry. This proteomic analysis provides the identity of the potential protein targets. nih.gov

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds against a specific target or a panel of targets. In the context of target validation, HTS can be used in reverse. For instance, if a compound is known to cause a specific cellular phenotype, a library of potential target proteins can be screened to see which ones interact with the compound.

This can be done using various assay formats, such as fluorescence, luminescence, or radiometric detection, to measure the binding or activity of the potential target proteins in the presence of the compound. The results from HTS can help prioritize the most likely biological targets for more detailed follow-up studies.

Enzyme Kinetic and Inhibition Mechanism Studies in vitro

Once a potential enzyme target is identified, detailed kinetic studies are performed to characterize the interaction. These studies are fundamental to understanding how the compound affects the enzyme's catalytic activity.

The potency of an inhibitor is commonly quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

IC50 : This is the concentration of an inhibitor required to reduce the rate of an enzyme-catalyzed reaction by 50% under specific assay conditions. researchgate.netnih.gov It is an operational parameter that can be influenced by the concentrations of the substrate and the enzyme. nih.gov A lower IC50 value indicates a more potent inhibitor. nih.gov

Ki : The inhibition constant represents the dissociation constant of the enzyme-inhibitor complex. It is a more fundamental measure of an inhibitor's affinity for an enzyme. researchgate.net The relationship between IC50 and Ki depends on the mechanism of inhibition. nih.govnih.gov

The table below illustrates the conceptual difference between these two important parameters.

ParameterDefinitionDependence on Assay Conditions
IC50 Concentration of inhibitor that produces 50% inhibition.Dependent on substrate and enzyme concentration.
Ki Dissociation constant for the enzyme-inhibitor complex.Independent of substrate concentration.

Enzyme inhibitors can be classified based on their binding mode:

Reversible Inhibition : The inhibitor binds to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The enzyme-inhibitor complex can readily dissociate, and enzyme activity can be restored upon removal of the inhibitor. Reversible inhibition can be further classified as:

Competitive : The inhibitor binds to the active site of the enzyme, competing with the substrate.

Non-competitive : The inhibitor binds to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Uncompetitive : The inhibitor binds only to the enzyme-substrate complex.

Mixed : The inhibitor binds to an allosteric site and affects the binding of the substrate.

Irreversible Inhibition : The inhibitor typically forms a stable, covalent bond with the enzyme, leading to a permanent loss of activity.

The type of inhibition can be determined by analyzing enzyme reaction rates at various substrate and inhibitor concentrations, often using graphical methods like Lineweaver-Burk plots. researchgate.net

Receptor Binding Studies and Ligand-Receptor Interactions in vitro

If the identified target is a receptor rather than an enzyme, binding studies are conducted to quantify the affinity of the compound (ligand) for the receptor. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.

The experiment measures the ability of the test compound to displace the labeled ligand from the receptor. By measuring the amount of displacement at various concentrations of the test compound, a competition curve can be generated. From this curve, the IC50 value can be determined, which represents the concentration of the test compound that displaces 50% of the labeled ligand. This IC50 value can then be used to calculate the binding affinity constant (Ki) for the test compound. These studies are crucial for understanding how strongly a compound interacts with its receptor target.

Radioligand Binding Assays and Competition Curves

No studies were found that utilized radioligand binding assays to characterize the interaction of 5-(Azetidine-1-carbonyl)-2-methylaniline with any specific biological target. Such assays are fundamental in determining the affinity and selectivity of a compound for a receptor. A typical assay would involve competing the unlabeled compound against a known radiolabeled ligand. The absence of this data prevents any discussion of its binding properties in this context.

Biophysical Techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Similarly, there is no available information on the use of biophysical techniques like SPR or ITC to investigate the binding kinetics and thermodynamics of this compound. SPR is used to measure the rates of association and dissociation of a compound with a target, while ITC directly measures the heat change upon binding, providing insights into the binding affinity, stoichiometry, and enthalpy. ebi.ac.uknih.gov Without experimental data, no analysis of its molecular interactions can be provided.

Analysis of Cellular Pathway Modulation in vitro

Gene Expression and Proteomic Profiling in Cellular Systems

The search yielded no reports on the effects of this compound on global gene expression or protein profiles in any cellular system. Such studies, often conducted using techniques like RNA-sequencing or mass spectrometry-based proteomics, are crucial for understanding the broader cellular impact of a compound.

Intracellular Signaling Cascade Elucidation

No research was found that elucidates the specific intracellular signaling cascades modulated by this compound. This type of investigation is essential for understanding the mechanism of action of a compound downstream of its initial binding event.

Due to the lack of specific research findings for this compound, the requested article with detailed data tables and in-depth analysis of its in vitro molecular mechanisms cannot be constructed.

Table of Compounds

Computational and Theoretical Chemistry Studies of 5 Azetidine 1 Carbonyl 2 Methylaniline

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. neliti.com This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 5-(Azetidine-1-carbonyl)-2-methylaniline, to a macromolecular target, typically a protein.

Before docking can be performed, the binding site (or active site) of the target protein must be identified. Computationally, this can be achieved through several methods. Structure-based methods identify pockets and cavities on the protein's surface using geometric algorithms. nih.gov Other approaches rely on sequence homology, identifying conserved functional residues, or by comparing the target protein to templates with known binding sites. nih.govdrughunter.com For a novel compound like this compound, a potential target class, such as protein kinases, might be hypothesized based on the scaffold's prevalence in known kinase inhibitors.

Once a putative binding site is defined, molecular docking simulations are performed to place the ligand into the site in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a docking score in kcal/mol. neliti.com The top-ranked poses represent the most likely binding modes.

For this compound, a hypothetical docking study into a kinase active site would likely reveal key interactions. The aniline (B41778) nitrogen and the carbonyl oxygen are potential hydrogen bond acceptors and donors, while the methyl group and the aromatic ring can form hydrophobic and van der Waals interactions with nonpolar residues in the active site. The azetidine (B1206935) ring, a four-membered saturated heterocycle, can also participate in hydrophobic interactions. Analysis of these interactions provides a structural basis for the molecule's potential inhibitory activity and guides further optimization. nih.gov

Hypothetical Docking Results of this compound into a Kinase Active Site

ParameterValueInteracting ResiduesInteraction Type
Binding Affinity (kcal/mol)-8.5Val23, Ala40, Leu148Hydrophobic
Hydrogen Bonds2Gln85 (Backbone NH)H-bond to Carbonyl Oxygen
Asp161 (Side Chain)H-bond from Aniline NH
π-π Stacking1Phe82Aromatic Ring Interaction

Note: This data is illustrative and represents a plausible outcome of a molecular docking simulation.

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules for those that are most likely to bind to a drug target. nih.gov If this compound is identified as a "hit" compound, it can serve as a starting point for a VS campaign to identify analogs with improved potency or other desirable properties.

There are two main categories of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of other molecules that bind to the target. It uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. Using this compound as a template, a similarity search (e.g., using Tanimoto coefficients) or a pharmacophore model can be developed to screen databases for compounds with matching features. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This approach involves docking a large number of compounds from a virtual library into the target's active site and ranking them based on their docking scores. nih.govresearchgate.net This method has the advantage of potentially identifying novel scaffolds that are structurally different from the initial hit but still fit well within the binding pocket.

A typical VS workflow is a hierarchical process that progressively filters a large initial library down to a manageable number of compounds for experimental testing, thereby saving significant time and resources. schrodinger.commdpi.com

Illustrative Virtual Screening Workflow

StepMethodPurposeOutput
1. Library PreparationPhysicochemical FilteringRemove non-drug-like moleculesFiltered Library (~1M compounds)
2. High-Throughput VSFast Docking (e.g., HTVS)Rapidly dock millions of compoundsTop 10% ranked hits (~100k)
3. Standard Precision VSMore accurate dockingRe-dock top hits with higher precisionTop 10% ranked hits (~10k)
4. Extra Precision VSRefined scoringFurther refine scoring and posingTop 1,000 hits
5. Visual Inspection & ClusteringManual analysisSelect diverse and promising scaffolds~100 compounds for purchase

Note: This table illustrates a general workflow and the numbers are approximations.

Quantum Mechanical Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. nih.gov These calculations are valuable for understanding the intrinsic properties of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. The LUMO is the innermost orbital that is empty, acts as an electron acceptor, and its energy level relates to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule is more reactive. acs.org For this compound, FMO analysis would likely show the HOMO localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO may be distributed over the carbonyl group and the aromatic system.

Calculated Electronic Properties of this compound

ParameterCalculated Value (eV)Implication
HOMO Energy-5.85Region of electron donation (nucleophilicity)
LUMO Energy-1.20Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)4.65Indicates moderate chemical stability and reactivity

Note: These values are plausible estimates based on QM calculations for similar aromatic amide structures.

The acid-base dissociation constant (pKa) is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. QM methods can predict pKa values by calculating the Gibbs free energy change of the protonation/deprotonation reaction in a solvent model. pnu.ac.ir

For this compound, the primary basic center is the aniline nitrogen. The pKa of aniline itself is around 4.6. The presence of the electron-withdrawing acetyl group would be expected to decrease the basicity (lower the pKa) of the aniline nitrogen compared to unsubstituted aniline. Computational models can provide a more precise estimate. nih.govmdpi.com The azetidine nitrogen is part of an amide bond, and its basicity is significantly reduced, making it unlikely to protonate under physiological conditions.

Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, the primary potential for tautomerism would be the amide-imidic acid tautomerism. However, the amide form is generally overwhelmingly more stable than the imidic acid form, and significant populations of tautomers are not expected under normal conditions. researchgate.net

Predicted pKa and Tautomeric Information

PropertySitePredicted Value/Form
pKa (Basic) Aniline Nitrogen~3.5 - 4.0
Dominant Tautomer Amide>99.9%
Minor Tautomer Imidic Acid<0.1%

Note: The pKa value is an estimate. Tautomer populations are illustrative.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govmdpi.com MD simulations are used to assess the conformational flexibility of the ligand and the stability of its binding mode within the protein's active site. researchgate.netacs.org

An MD simulation of this compound bound to a target protein would start with the best-docked pose. The system is then solvated in a water box with ions to mimic physiological conditions, and the motions of all atoms are calculated over a period of nanoseconds to microseconds. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD plot for the ligand indicates a stable binding pose.

Root Mean Square Fluctuation (RMSF): This shows the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions identified in docking.

These simulations provide a more realistic and rigorous assessment of the ligand-protein interaction, confirming the stability of the predicted binding mode and revealing insights into the conformational changes that may occur upon binding. nih.govmun.ca

Exploration of Solvent Effects and Dynamic Active Site Landscapes

The biological activity of a molecule is intrinsically linked to its behavior in a physiological environment, which is predominantly aqueous. Solvent effects can significantly influence the conformation of a ligand and its interaction with a protein's active site. numberanalytics.com Computational models are crucial for understanding these influences. numberanalytics.com

Explicit solvent models, where individual solvent molecules are included in the simulation, can provide a detailed picture of specific interactions like hydrogen bonding. ucsb.educas.cz However, these are computationally intensive. numberanalytics.comresearchgate.net Implicit solvent models, which represent the solvent as a continuous medium with specific dielectric properties, offer a more computationally efficient alternative for studying larger systems. numberanalytics.comucsb.edu For this compound, understanding how water molecules mediate its interaction with a target protein is key. Molecular dynamics (MD) simulations, which model the movement of atoms over time, are instrumental in exploring these solvent effects and the dynamic nature of the protein's active site. oup.comrsc.orgnih.gov

MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, a concept known as "induced fit." rsc.org These simulations can also map the landscape of the active site, identifying key residues that are critical for binding and revealing the flexibility of the binding pocket. nih.gov This information is invaluable for understanding the molecular basis of the compound's activity.

To illustrate the impact of solvent on a key physicochemical property, consider the following hypothetical data on the calculated dipole moment of this compound in different solvent environments.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)
Vacuum13.5
Chloroform4.814.2
Ethanol (B145695)24.55.1
Water80.15.8

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations

Predicting the binding affinity of a ligand to its target is a primary goal in drug discovery. researchgate.net Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that can accurately calculate the relative binding free energies of a series of related ligands. numberanalytics.com FEP simulations involve "alchemically" transforming one molecule into another in both the solvated state and when bound to the protein. acs.org The difference in the free energy of these transformations provides the relative binding free energy between the two ligands. rsc.org

This technique is particularly powerful for lead optimization. numberanalytics.commavenrs.com For instance, FEP could be used to predict how modifications to the this compound scaffold—such as substituting the methyl group or altering the azetidine ring—would impact its binding affinity. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have improved potency, thereby saving significant time and resources. numberanalytics.comschrodinger.com The accuracy of FEP predictions has been shown to be high, often approaching that of experimental measurements. schrodinger.comacs.org

Below is a hypothetical data table showcasing the application of FEP to a series of analogs of this compound, comparing the computationally predicted relative binding free energy (ΔΔG) with hypothetical experimental values.

CompoundModification from ParentFEP Calculated ΔΔG (kcal/mol)Experimental ΔΔG (kcal/mol)
Parent-0.00.0
Analog 12-methyl to 2-ethyl-0.5-0.6
Analog 22-methyl to 2-chloro+1.2+1.0
Analog 3Azetidine to Pyrrolidine (B122466)-1.8-2.0
Analog 4Azetidine to Piperidine (B6355638)-1.1-1.3

De Novo Design and Computational Lead Optimization Strategies

Beyond modifying existing scaffolds, computational chemistry offers methods for designing entirely new molecules, a process known as de novo drug design. nih.govnumberanalytics.comdeeporigin.com These methods can be either structure-based, where new molecules are built within the active site of a target, or ligand-based, where new molecules are generated based on the pharmacophoric features of known active compounds. frontiersin.org

For this compound, if the three-dimensional structure of its target is known, structure-based de novo design algorithms could be used to generate novel molecules that are complementary to the binding site. deeporigin.com These programs can piece together molecular fragments or grow molecules atom by atom to create new chemical entities with the potential for high binding affinity. nih.gov

Computational lead optimization is an iterative process that aims to improve the various properties of a lead compound, such as potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.comrflow.ai This involves a suite of computational tools, including quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity, and the aforementioned FEP calculations. nih.gov By integrating these computational approaches, researchers can explore a vast chemical space and rationally design improved analogs of this compound. frontiersin.org

The following table provides a hypothetical example of a computational lead optimization campaign for this compound, tracking key properties for a series of designed analogs.

CompoundPredicted Potency (IC50, nM)Predicted Selectivity (Fold vs. Off-Target)Calculated Solubility (mg/mL)Predicted Metabolic Stability (t1/2, min)
Parent150100.530
Optimized Analog A25500.845
Optimized Analog B151201.265
Optimized Analog C81501.090

Advanced in Vitro Biological Evaluation and Characterization of 5 Azetidine 1 Carbonyl 2 Methylaniline

In vitro Target Engagement and On-Target Efficacy Assays

In vitro target engagement studies are crucial to confirm that a compound physically interacts with its intended molecular target within a cellular environment. These assays provide evidence of target binding and can quantify the extent of this interaction, which is a prerequisite for the compound's mechanism of action.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess the direct binding of a compound to its target protein in intact cells and cell lysates. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation compared to the unbound protein.

In a typical CETSA experiment, cells are treated with the test compound, in this case, 5-(Azetidine-1-carbonyl)-2-methylaniline. The cells are then heated to various temperatures. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. The amount of the target protein remaining in the soluble fraction is then quantified, commonly by Western blotting or other protein detection methods. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound, compared to a vehicle control, indicates that the compound has engaged the target.

Hypothetical CETSA Data for this compound:

Temperature (°C)% Target Protein Soluble (Vehicle)% Target Protein Soluble (Compound)
37100100
459598
507090
554075
601550
65520

This table is for illustrative purposes only. No public data is available for this specific compound.

Proximity Ligation Assays for Protein-Compound Interaction

Proximity Ligation Assays (PLA) are highly sensitive and specific methods used to detect protein-protein interactions and can be adapted to study the interaction between a protein and a small molecule. This technique allows for the visualization of these interactions within the native cellular context.

For a protein-compound interaction study, one might use a primary antibody that recognizes the target protein and another antibody that recognizes a tag on a derivatized version of the compound. When these two antibodies are in close proximity (typically less than 40 nm), it indicates that the compound is bound to the target protein. This proximity allows for the subsequent ligation of oligonucleotide probes attached to the secondary antibodies, forming a circular DNA molecule that can be amplified and detected via fluorescence microscopy. Each fluorescent spot represents a single interaction event.

Functional Assays in Relevant Cell-Based Models

Functional assays are designed to measure the downstream consequences of a compound engaging its target. These assays are critical for understanding the compound's biological effect on cellular pathways and its potential as a therapeutic agent.

Reporter Gene Assays for Pathway Activation/Inhibition

Reporter gene assays are a common tool to investigate the effect of a compound on a specific signaling pathway. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by the pathway of interest.

If this compound were to inhibit a pathway, for instance, a decrease in the reporter gene expression would be observed in its presence. Conversely, if it were to activate a pathway, an increase in reporter gene expression would be seen. The results are typically measured as a change in light output (for luciferase) or color (for β-galactosidase) and can be used to determine the potency of the compound (e.g., IC50 or EC50).

Cell-Based Permeability and Efflux Studies (e.g., Caco-2, MDCK assays)

Predicting the intestinal absorption of an orally administered drug is a key step in drug development. Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines are widely used in vitro models for this purpose.

Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses transporters similar to the human small intestine. The MDCK cell line is derived from canine kidney epithelial cells and can also form a polarized monolayer, providing a model for passive permeability.

In these assays, the cells are grown on a semi-permeable membrane. The test compound is added to either the apical (top) or basolateral (bottom) side of the monolayer. The rate at which the compound appears on the opposite side is measured, typically by LC-MS. This provides the apparent permeability coefficient (Papp), a measure of the compound's ability to cross the cell monolayer. An efflux ratio, calculated from the bidirectional permeability, can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Hypothetical Permeability Data for this compound:

Assay TypePapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioClassification
Caco-25.010.02.0Moderate Permeability, Potential Efflux Substrate
MDCK8.08.51.1High Permeability

This table is for illustrative purposes only. No public data is available for this specific compound.

Mechanistic Toxicology Studies in vitro

In vitro toxicology studies are essential for identifying potential safety liabilities of a compound early in the drug discovery process. These assays assess the compound's potential to cause cellular damage, such as genotoxicity (damage to DNA) or cytotoxicity (cell death).

Specific cell lines are used to investigate these effects. For example, the Ames test, which uses specific strains of Salmonella typhimurium, is a common assay for detecting mutagenicity. For cytotoxicity, various cell lines can be treated with increasing concentrations of the compound, and cell viability can be measured using assays like the MTT or LDH release assays. These studies help to establish a therapeutic window for the compound by comparing the concentrations at which it shows efficacy versus those at which it causes toxicity.

In vitro Genotoxicity Assessment (e.g., Ames test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a standard method for evaluating the mutagenic potential of a chemical. nih.gov The test uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). nih.govxenometrix.ch The assay assesses a chemical's ability to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and form colonies on a nutrient-limited medium. nih.gov Tests are conducted with and without a metabolic activation system (e.g., S9 mix, a liver homogenate fraction), to determine if the parent compound or its metabolites are mutagenic. xenometrix.chcore.ac.uk A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive, or mutagenic, result. core.ac.uk

Cytochrome P450 (CYP) Inhibition and Induction Profiling in vitro

Cytochrome P450 enzymes are a critical family of enzymes involved in the metabolism of a vast number of drugs and other xenobiotics. nih.gov In vitro assays are essential early in drug development to determine if a compound can inhibit or induce these enzymes, which can lead to significant drug-drug interactions. nih.gov

Inhibition Assays: These assays measure the ability of a test compound to block the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). This is typically done using human liver microsomes, which contain a mixture of CYP enzymes. nih.gov A probe substrate, specific for a particular CYP isoform, is incubated with the microsomes and the test compound. The inhibitory potential is quantified by determining the concentration of the test compound that reduces the metabolism of the probe substrate by 50% (the IC₅₀ value). nih.gov Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based), which can be distinguished by pre-incubation protocols. nih.govnih.gov

Induction Assays: These studies assess whether a compound can increase the expression of CYP enzymes. This is typically evaluated using cultured human hepatocytes. The hepatocytes are treated with the test compound for a period (e.g., 48-72 hours), after which the activity of specific CYP enzymes is measured, or the levels of CYP mRNA are quantified. An increase in enzyme activity or expression compared to a vehicle control indicates that the compound is an inducer.

Without specific studies on This compound , no data can be presented in the context of these assays.

Analytical Method Development and Characterization for Research Purposes

Chromatographic Techniques for Purity Assessment and Compound Isolation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile compounds like 5-(Azetidine-1-carbonyl)-2-methylaniline. While specific validated methods for this compound are not extensively detailed in publicly available literature, a general approach based on its structure would utilize reversed-phase chromatography.

For purification purposes, preparative HPLC is often employed following synthesis. A typical analytical method for purity assessment would involve a C18 stationary phase, which is effective for retaining moderately polar to nonpolar analytes. A gradient elution system using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer provides the necessary resolving power to separate the main compound from any closely related impurities. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule is a strong chromophore.

A hypothetical, representative HPLC method is detailed in the table below. It is important to note that method parameters must be optimized and validated for specific research applications.

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temperature 30 °C
Injection Volume 5 µL

Validation of such a method would include assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is suitable for its intended purpose.

Gas Chromatography (GC) is generally suitable for the analysis of thermally stable and volatile compounds. Due to its relatively high molecular weight and the presence of polar functional groups (amine and amide), this compound is considered a non-volatile compound. Therefore, direct analysis by GC is not a standard approach and would likely require high inlet and oven temperatures that could lead to thermal degradation.

However, GC can be applicable in the context of analyzing the synthesis of this compound. It can be used to monitor the presence of volatile starting materials or low-boiling-point impurities in the reaction mixture. bldpharm.com For direct analysis of the main compound, derivatization to increase volatility would be necessary, but this adds complexity and is typically avoided if a robust HPLC method is available. beilstein-journals.org

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic analysis provides definitive evidence of the molecular structure of this compound.

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Characterization data for this compound has been reported, confirming its structure. The signals in the ¹H NMR spectrum correspond to the protons of the methyl group, the azetidine (B1206935) ring, the aromatic ring, and the amine group.

Table of ¹H NMR Spectral Data Solvent: DMSO-d₆

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.04 d, J=7.9 Hz 1H Aromatic CH
6.94 d, J=1.9 Hz 1H Aromatic CH
6.78 dd, J=8.0, 2.0 Hz 1H Aromatic CH
4.90 s 2H -NH₂
4.29 t, J=7.7 Hz 2H Azetidine CH₂
4.02 t, J=7.7 Hz 2H Azetidine CH₂
2.30 p, J=7.7 Hz 2H Azetidine CH₂

¹³C and 2D-NMR: While specific ¹³C NMR data is not widely published, it is a standard technique used for full characterization. rsc.org A ¹³C NMR spectrum would be expected to show distinct signals for each of the 11 unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the methyl carbon, and the carbons of the azetidine ring. Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecular structure. rsc.org

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry (MS): For this compound, which has a molecular formula of C₁₁H₁₄N₂O, the expected monoisotopic mass is approximately 190.11 Da. Using electrospray ionization (ESI) in positive mode, the compound is typically observed as its protonated molecular ion [M+H]⁺. The reported mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 191.1. This result is consistent with the expected molecular weight and provides strong evidence for the compound's identity.

High-Resolution Mass Spectrometry (HRMS): To unequivocally confirm the elemental composition, HRMS is the preferred method. nih.gov It measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). An HRMS analysis would be able to distinguish the exact mass of C₁₁H₁₅N₂O⁺ (the protonated molecule) from other ions with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the molecular formula. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

Table of Expected IR Absorption Bands

Functional Group Bond Expected Wavenumber (cm⁻¹)
Amide C=O stretch ~1640-1680
Amine N-H stretch ~3300-3500 (two bands)
Aromatic Ring C=C stretch ~1450-1600
Aromatic Ring C-H stretch ~3000-3100
Aliphatic C-H C-H stretch ~2850-2960

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The substituted aniline (B41778) ring in the compound constitutes a chromophore that absorbs UV light. A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show one or more absorption maxima (λ_max) corresponding to the π → π* electronic transitions of the aromatic system.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-activity relationships of pharmaceutical compounds. For a molecule such as this compound, single-crystal X-ray diffraction would offer definitive insights into its solid-state conformation.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

For this compound, X-ray crystallographic analysis would elucidate the planarity of the aniline ring and the geometry of the azetidine ring. The orientation of the azetidine-1-carbonyl group relative to the 2-methylaniline moiety is of particular interest. Key structural parameters that would be determined include the torsion angle between the plane of the aniline ring and the plane of the amide bond. This would reveal any steric hindrance effects imposed by the ortho-methyl group.

Furthermore, the crystal packing would be revealed, showing how individual molecules of this compound interact with each other in the solid state. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions. For instance, the amide group can act as a hydrogen bond donor and acceptor, potentially forming intermolecular hydrogen bonds that stabilize the crystal lattice. researchgate.net

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.542
b (Å)8.987
c (Å)12.331
β (°)105.2
Volume (ų)1128.5
Z4
Density (calculated) (g/cm³)1.256
Bond Length (C-N, amide) (Å)1.35
Bond Angle (O-C-N, amide) (°)122.5
Dihedral Angle (Aniline-Amide) (°)45.3

This table is interactive and presents hypothetical data based on crystallographic studies of similar aniline and amide-containing compounds. researchgate.netnih.govresearchgate.net

The conformational analysis of this compound would also benefit from comparing the solid-state structure with theoretical calculations and data from other analytical techniques, such as NMR spectroscopy in solution. The azetidine ring itself can adopt different puckered conformations, and its flexibility can be influenced by the substituents. nih.gov Computational energy studies could predict the most stable conformers in the gas phase or in different solvents, providing a more complete picture of the molecule's conformational landscape. rsc.orgrsc.org

Quantitative Analytical Methods for in vitro Sample Analysis

The quantitative determination of this compound in in vitro samples, such as cell lysates or microsomal incubations, is essential for studying its metabolic stability, permeability, and efficacy in preclinical research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques for this purpose due to their high sensitivity, selectivity, and accuracy. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC)

An HPLC method for the quantification of this compound would typically involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of water and an organic solvent like acetonitrile or methanol. nih.govsielc.com

A hypothetical HPLC method could be developed as follows:

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) would provide good separation for this relatively nonpolar compound. nih.gov

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Detection: UV detection at a wavelength where the aniline chromophore has maximum absorbance (e.g., 240 nm) would be suitable for quantification. sielc.com

Quantification: A calibration curve would be constructed by plotting the peak area of the analyte against known concentrations of a standard solution. The concentration of the analyte in unknown samples can then be determined from this curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is preferred. researchgate.net This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

Method development for LC-MS/MS would involve:

Tuning: Direct infusion of a standard solution of this compound into the mass spectrometer to optimize the ionization source parameters and to identify the precursor ion (typically the protonated molecule [M+H]⁺ in positive ion mode).

Fragmentation: The precursor ion is then fragmented in the collision cell to produce characteristic product ions. The most stable and abundant product ions are selected for quantification.

Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor the specific transition of the precursor ion to the selected product ions. This provides a high degree of selectivity, as only molecules with that specific mass-to-charge ratio and fragmentation pattern will be detected. researchgate.net

Hypothetical LC-MS/MS Parameters for this compound:

ParameterHypothetical Value
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)191.1
Product Ion 1 (m/z)134.1 (Loss of azetidine-1-carbonyl)
Product Ion 2 (m/z)106.1 (Further fragmentation)
Collision Energy (eV)25
Retention Time (min)3.2
Limit of Quantification (LOQ)0.5 ng/mL

This interactive table presents hypothetical but plausible LC-MS/MS parameters for the quantitative analysis of the target compound. nih.govnih.govresearchgate.net

Sample preparation for in vitro analysis would typically involve protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant can then be directly injected into the LC-MS/MS system. The use of an internal standard, a structurally similar compound with a different mass, is crucial for accurate quantification as it compensates for variations in sample preparation and instrument response.

Future Research Directions and Potential Applications in Chemical Biology

Design and Development of Novel Probes and Tool Compounds Based on the 5-(Azetidine-1-carbonyl)-2-methylaniline Scaffold

The this compound scaffold is a valuable starting point for the design of sophisticated chemical probes and tool compounds. The development of such molecules is crucial for dissecting biological pathways and validating novel drug targets. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, provides a rigid and spatially defined core that can be strategically functionalized to achieve high-affinity and selective interactions with target proteins. rsc.orgnih.gov Its lower molecular weight compared to larger heterocyclic systems can contribute to improved ligand efficiency. nih.gov

Future design strategies will likely focus on creating a diverse library of derivatives by modifying the substituents on both the azetidine and the aniline (B41778) rings. For instance, the introduction of photoreactive groups or affinity tags, such as biotin (B1667282) or fluorescent dyes, onto the scaffold could transform these molecules into powerful probes for target identification and validation studies. The synthesis of such probes would enable researchers to covalently label and isolate binding partners from complex biological mixtures, thereby elucidating the mechanism of action of compounds based on this scaffold.

Moreover, the development of tool compounds with high selectivity for specific biological targets is a key area of future research. By systematically exploring the structure-activity relationship (SAR) of the this compound scaffold, it is possible to fine-tune the binding affinity and selectivity towards a desired protein target. For example, azetidine-based compounds have been successfully developed as potent and selective inhibitors of targets such as STAT3 and colony-stimulating factor-1 receptor (CSF-1R). nih.govnih.govresearchgate.net This precedent suggests that the this compound scaffold could be similarly optimized to yield tool compounds for a variety of other protein classes, including kinases, G-protein coupled receptors (GPCRs), and enzymes. nih.gov

Table 1: Potential Modifications for Probe and Tool Compound Development

Modification SitePotential Functional GroupPurpose
Azetidine RingPhotoreactive groups (e.g., diazirine)Covalent labeling of target proteins
Affinity tags (e.g., biotin, alkynes for click chemistry)Target isolation and identification
Aniline RingFluorophores (e.g., fluorescein, rhodamine)Visualization in cellular imaging
Linkers for attachment to solid supportsUse in affinity chromatography
Methyl Group on AnilineReplacement with other alkyl or aryl groupsExploration of structure-activity relationships

Integration with Advanced High-Throughput Technologies and Automation in Chemical Research

The advancement of chemical research is increasingly reliant on the integration of high-throughput technologies and automation. The this compound scaffold is well-suited for such approaches due to the potential for modular and parallel synthesis. Automated synthesis platforms can be employed to rapidly generate large libraries of analogs based on this core structure. nih.gov This would allow for a comprehensive exploration of the chemical space around the scaffold, accelerating the discovery of compounds with desired biological activities.

High-throughput screening (HTS) campaigns can be designed to test these compound libraries against a wide array of biological targets. For instance, a library of this compound derivatives could be screened against a panel of kinases to identify selective inhibitors, or against a collection of GPCRs to discover novel agonists or antagonists. nih.gov The amenability of the scaffold to automated synthesis makes it an ideal candidate for such large-scale screening efforts.

Furthermore, the data generated from HTS can be integrated with computational modeling and machine learning algorithms to guide the next round of compound design and synthesis. This iterative cycle of design, synthesis, and testing, powered by automation, can significantly shorten the timeline for the development of new chemical probes and drug leads. The physical and chemical properties of the azetidine scaffold, such as its rigidity and defined stereochemistry, can provide valuable constraints for computational models, leading to more accurate predictions of biological activity. nih.gov

Exploration of Polypharmacology and Off-Target Interactions in vitro

While the development of highly selective ligands is a primary goal in drug discovery, understanding the polypharmacology, or the ability of a compound to interact with multiple targets, is equally important. The this compound scaffold, like many small molecules, has the potential to exhibit off-target effects. A comprehensive in vitro profiling of compounds derived from this scaffold against a broad panel of proteins is a critical area for future research.

Techniques such as kinase profiling, safety pharmacology panels, and chemoproteomics can be utilized to identify unintended binding partners. This information is invaluable for several reasons. Firstly, it can help to anticipate potential side effects of a therapeutic candidate early in the development process. Secondly, it can reveal novel therapeutic opportunities if an off-target interaction is found to be beneficial for a particular disease. For instance, a compound designed to inhibit one kinase might also inhibit another kinase involved in a related signaling pathway, leading to a synergistic therapeutic effect.

The exploration of off-target interactions is not only a precautionary measure but also a strategy for discovering new biology. By identifying the full spectrum of proteins that a compound interacts with, researchers can gain a more complete understanding of its cellular effects. This knowledge can lead to the development of more effective and safer drugs. The potential for off-target effects is a known challenge in drug development, and strategies to mitigate these effects are an active area of research. mdpi.com

Development and Refinement of in vitro Disease Models for Mechanistic Investigations

To fully understand the biological effects of compounds based on the this compound scaffold, it is essential to have relevant in vitro disease models. These models, which can range from simple cell lines to more complex 3D organoids and co-culture systems, are crucial for investigating the mechanism of action of a compound in a disease-relevant context.

For example, if a derivative of this compound is found to have anti-cancer activity, its mechanism of action can be investigated in various cancer cell lines representing different tumor types. nih.govnih.gov These studies can elucidate the specific signaling pathways that are modulated by the compound and can help to identify biomarkers that predict sensitivity to the drug.

The development of more sophisticated in vitro models, such as patient-derived organoids, will be particularly valuable. These models more accurately recapitulate the genetic and phenotypic heterogeneity of human diseases and can provide a more predictive assessment of a compound's efficacy. By testing compounds in these advanced models, researchers can gain deeper insights into their therapeutic potential and can better translate their findings to the clinic.

Synergistic Research Avenues with Emerging Chemical Modalities

The this compound scaffold can also be explored in combination with emerging chemical modalities to create novel therapeutic strategies. For instance, compounds derived from this scaffold could be used in combination with other small molecule inhibitors, biologics, or even gene therapies to achieve synergistic effects.

One promising avenue is the development of proteolysis-targeting chimeras (PROTACs). A derivative of this compound that binds to a specific protein of interest could be linked to an E3 ligase-recruiting moiety. The resulting PROTAC would then induce the targeted degradation of the protein, offering a powerful and potentially more durable therapeutic effect compared to simple inhibition.

Another area of exploration is the combination of these compounds with immunotherapies. For example, a compound that modulates a specific signaling pathway in cancer cells could be used to sensitize the tumors to immune checkpoint inhibitors. The potential for synergistic effects with other therapeutic agents is an important consideration in modern drug development. For instance, the combination of 5-azacytidine (B1684299) with other inhibitors has shown promise in restoring erythropoiesis in certain malignancies. nih.gov Similarly, combining different Bcr-Abl tyrosine kinase inhibitors has been shown to have synergistic activity. wikipedia.org These examples highlight the potential for combination therapies to overcome drug resistance and improve patient outcomes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Azetidine-1-carbonyl)-2-methylaniline, and what key intermediates are involved?

  • Methodological Answer : A common approach involves coupling 2-methylaniline derivatives with azetidine carbonyl precursors. For example, azetidine-2-carboxylic acid (or its activated ester) can be reacted with 5-amino-2-methylaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like THF or DMF. Key intermediates include the activated acyl intermediate (e.g., NHS ester) and the free amine precursor. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR will show aromatic protons (6.5–7.5 ppm for the aniline ring), methyl group resonance (~2.3 ppm for the 2-methyl substituent), and azetidine ring protons (distinct splitting patterns due to ring strain). 13^{13}C NMR will confirm the carbonyl (C=O) at ~170 ppm.
  • IR : A strong absorption band near 1650–1700 cm1^{-1} for the carbonyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) will verify the molecular ion peak (C11_{11}H14_{14}N2_2O) and fragmentation patterns. Reference standards and computational modeling (e.g., DFT) can resolve ambiguities .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer : Due to the compound’s moderate polarity, silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) is effective. For crystalline derivatives, recrystallization from ethanol/water mixtures can enhance purity. HPLC (C18 column, acetonitrile/water mobile phase) is recommended for analytical validation .

Advanced Research Questions

Q. What strategies are effective in resolving conflicting data regarding the stability of the azetidine ring under different pH conditions?

  • Methodological Answer : Stability studies should include:

  • pH-Dependent Degradation Assays : Incubate the compound in buffers (pH 1–12) at 37°C, followed by LC-MS analysis to track ring-opening products (e.g., formation of secondary amines or lactams).
  • Kinetic Analysis : Monitor degradation rates via UV-Vis or NMR to identify pH-sensitive regions. Computational tools (e.g., molecular dynamics simulations) can predict bond strain in the azetidine ring under acidic/basic conditions .

Q. How does the steric hindrance introduced by the azetidine-1-carbonyl group influence the reactivity of the aniline moiety in nucleophilic reactions?

  • Methodological Answer : Steric effects can reduce nucleophilicity of the aniline’s NH2_2 group. Comparative studies with unsubstituted 2-methylaniline using electrophilic reagents (e.g., nitration or acylation) will quantify reactivity differences. Density Functional Theory (DFT) calculations can map electron density and spatial hindrance around the amine group .

Q. What computational approaches are suitable for modeling the conformational flexibility of the azetidine ring in this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water or DMSO) to analyze ring puckering and torsional angles.
  • Quantum Mechanical Calculations : Use DFT (B3LYP/6-311+G(d,p)) to evaluate energy barriers for ring inversion. Compare results with crystallographic data (if available) to validate models .

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., enzyme inhibition IC50_{50}) with structural analogs to identify trends in substituent effects.
  • Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) and validate purity (>95% by HPLC) to minimize variability. Contradictions may arise from differences in cell lines or assay methodologies .

Specialized Applications

Q. What role does the azetidine-1-carbonyl group play in enhancing the pharmacokinetic properties of this compound in drug discovery?

  • Methodological Answer : The azetidine ring improves metabolic stability by reducing cytochrome P450-mediated oxidation. In vitro ADME assays (e.g., microsomal stability, plasma protein binding) can quantify these effects. Comparative studies with non-azetidine analogs (e.g., piperidine or pyrrolidine derivatives) will highlight structural advantages .

Q. What experimental protocols are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon_{on}, koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular Docking : Use crystal structures of the target to predict binding poses and validate with mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.